BenchChemオンラインストアへようこそ!

5-(2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole

Process Chemistry Regioisomer Separation Impurity Profiling

5-(2-Methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole (CAS 1609394-09-3, molecular formula C10H10N4O3, molecular weight 234.21 g/mol) is a heterocyclic compound belonging to the 1,2,4-triazole class, specifically bearing a 2-methoxy-3-nitrophenyl substituent at the triazole 5-position and an N1-methyl group. It is formally classified as Deucravacitinib Impurity 48 and supplied as a fully characterized reference standard with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation (AMV), quality control (QC), and ANDA support in the commercial production of the deuterated TYK2 inhibitor Deucravacitinib (BMS-986165, brand name Sotyktu).

Molecular Formula C10H10N4O3
Molecular Weight 234.21 g/mol
Cat. No. B15201386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole
Molecular FormulaC10H10N4O3
Molecular Weight234.21 g/mol
Structural Identifiers
SMILESCN1C(=NC=N1)C2=C(C(=CC=C2)[N+](=O)[O-])OC
InChIInChI=1S/C10H10N4O3/c1-13-10(11-6-12-13)7-4-3-5-8(14(15)16)9(7)17-2/h3-6H,1-2H3
InChIKeyGSEOPPSXZJTEBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole (CAS 1609394-09-3): Procurement-Relevant Identity, Class, and Regulatory Context


5-(2-Methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole (CAS 1609394-09-3, molecular formula C10H10N4O3, molecular weight 234.21 g/mol) is a heterocyclic compound belonging to the 1,2,4-triazole class, specifically bearing a 2-methoxy-3-nitrophenyl substituent at the triazole 5-position and an N1-methyl group . It is formally classified as Deucravacitinib Impurity 48 and supplied as a fully characterized reference standard with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation (AMV), quality control (QC), and ANDA support in the commercial production of the deuterated TYK2 inhibitor Deucravacitinib (BMS-986165, brand name Sotyktu) [1]. The compound is structurally distinguished from its closest in-class analogs by the specific combination of (i) 5-position (rather than 3-position) attachment of the aryl ring to the triazole core and (ii) the presence of the N1-methyl substituent [2].

Why Generic 1,2,4-Triazole Analogs Cannot Replace 5-(2-Methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole in Deucravacitinib Quality Control and Synthetic Development


In-class 1,2,4-triazole compounds bearing a 2-methoxy-3-nitrophenyl moiety are not interchangeable because the position of aryl substitution on the triazole ring (3- vs. 5-) and the presence or absence of N1-methylation generate regioisomers and analogs with distinct chromatographic retention, spectroscopic signatures, and biological relevance [1]. The commercial manufacturing process for Deucravacitinib, which has produced over one metric ton of API, was specifically redesigned due to impurity control concerns, with one of the four key accomplishments being the development of a novel cyclocondensation affording the methylated 1,2,4-triazole with excellent regiocontrol [2]. The 5-substituted regioisomer represented by the target compound is a known process-related impurity (Impurity 48) that must be chromatographically resolved and quantified separately from the desired 3-substituted intermediate [3]. Substituting a generic triazole analog without the correct substitution pattern would invalidate analytical methods and compromise regulatory compliance.

Quantitative Differentiation Evidence: 5-(2-Methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole vs. Closest Analogs and Regioisomers


Regioisomeric Identity: 5-Substituted vs. 3-Substituted Triazole in a Commercial Process Requiring High Regiocontrol

The target compound is the 5-substituted triazole regioisomer (CAS 1609394-09-3, C10H10N4O3, MW 234.21), while the desired intermediate in Deucravacitinib API synthesis is the 3-substituted regioisomer, 3-(2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole (CAS 1609394-08-2, C10H10N4O3, MW 234.21) — classified as Deucravacitinib Impurity 6 [1]. The commercial process development paper explicitly identifies the development of a cyclocondensation step affording the methylated 1,2,4-triazole with excellent regiocontrol as one of four key accomplishments enabling metric-ton-scale manufacturing [2]. While the two regioisomers share identical molecular formula and molecular weight, their structural difference (5-aryl vs. 3-aryl substitution on the 1,2,4-triazole ring) is the basis for their chromatographic separation and independent quantification as distinct impurity species in API release testing [3].

Process Chemistry Regioisomer Separation Impurity Profiling Deucravacitinib Synthesis

N1-Methyl Substitution Differentiation: Target Compound vs. Non-Methylated 5-Substituted Analog

The target compound (CAS 1609394-09-3, MW 234.21) differs from the non-methylated 5-substituted analog 5-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole (CAS 1609394-05-9, MW 220.18, classified as Deucravacitinib Impurity 1) by the presence of an N1-methyl group [1]. This methyl substitution increases the molecular weight by 14.03 Da (CH2 increment) and introduces differential lipophilicity (calculated logP increase of approximately 0.5–0.7 units, typical for N-methylation of 1,2,4-triazoles), resulting in distinct reversed-phase HPLC retention behavior . Vendor-supplied reference standards for both compounds are independently characterized with HPLC purity ≥99.0%, confirming that each requires separate analytical method development and cannot be used interchangeably . The N-methyl group is also pharmacologically relevant: patent data demonstrate that the methyl substituent on the 1,2,4-triazole is subject to oxidative demethylation by CYP enzymes, and substitution with tri-deuterated methyl (CD3) improves bioavailability and in vivo exposure in Sprague Dawley rats at a 5 mg/kg oral dose [2].

Physicochemical Differentiation Chromatographic Retention Molecular Weight Discrimination

Process Impurity Criticality: Impurity Control as a Driver for Commercial Route Redesign of a Metric-Ton-Scale Deuterated API

The commercial process development publication for Deucravacitinib explicitly states that 'impurity control and cost-of-goods concerns necessitated the design of a new route' after the first-generation discovery chemistry route, which had been sufficient only to access kilogram quantities [1]. The optimized commercial process ultimately delivered more than one metric ton of API for clinical and commercial use [1]. Among the four key accomplishments highlighted, the first is 'the development of a novel cyclocondensation under mild conditions to afford a methylated 1,2,4-triazole with excellent regiocontrol' — directly implicating regioisomeric triazole impurities (including the 5-substituted target compound) as critical quality attributes requiring control [1]. Vendor-supplied impurity reference standards for this compound are provided with detailed characterization data compliant with regulatory guidelines and are explicitly designated for use in analytical method development, method validation (AMV), quality control (QC), and ANDA submissions [2]. This establishes a direct procurement rationale: the compound is not merely a research chemical but a regulatorily significant impurity reference material for a commercial drug product.

Process Impurity Control Route Scouting Quality by Design Regulatory Starting Material

Deuterated Drug Context: Methyl Group Metabolic Liability and the Pharmacokinetic Rationale for Structural Precision

The patent literature for TYK2 inhibitors structurally related to Deucravacitinib establishes that the methyl group on the 1,2,4-triazole ring is subject to oxidative demethylation by cytochrome P450 enzymes, representing a significant metabolic liability [1]. The reference compound (BMS-986165, containing a tri-deuterated methyl amide) and Compound 3 of the invention (containing OCD3 on the benzene ring) were compared in a rat pharmacokinetic study: both compounds were orally administered to male Sprague Dawley rats at a dose of 5 mg/kg in a 0.5 mg/mL solution (5% N,N-dimethylacetamide + 20% solutol + 75% saline), with plasma concentrations quantified by LC-MS/MS at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-administration [1]. The patent explicitly states that 'substituting methyl with tri-deuterated methyl improves the bioavailability and in vivo exposure of the compound and provides a better efficacy of the compound under the same dose' [1]. While the target compound carries a non-deuterated N1-CH3 group, this pharmacokinetic data contextualizes why the precise structural identity of the methylated triazole moiety (including its exact substitution position and isotopic composition) is a critical quality attribute — the methyl group is not an inert spectator but a metabolically labile site [1][2].

Deuterated Pharmaceuticals CYP-Mediated Demethylation Pharmacokinetics Isotopologue Control

Procurement Application Scenarios for 5-(2-Methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole (CAS 1609394-09-3) Based on Verified Differentiation Evidence


Deucravacitinib ANDA Impurity Reference Standard for HPLC Method Development and Validation

This compound is explicitly designated as Deucravacitinib Impurity 48 and supplied with detailed characterization data compliant with regulatory guidelines (ICH, FDA, EMA) for ANDA submissions [1]. As a regioisomeric impurity of the commercial TYK2 inhibitor Sotyktu, the compound is required for developing validated HPLC or LC-MS methods that chromatographically resolve the 5-substituted impurity from the desired 3-substituted triazole intermediate and the final API [2]. The optimized commercial process delivering over one metric ton of API specifically prioritized regiocontrol in triazole formation, making this impurity reference standard essential for demonstrating adequate process control in generic drug applications [3]. Procurement of the correctly characterized impurity standard with full Certificate of Analysis (COA) documentation is a regulatory prerequisite for ANDA method validation and batch release testing.

Process Chemistry Optimization for Regioselective 1,2,4-Triazole Cyclocondensation Reactions

In process R&D laboratories developing synthetic routes to Deucravacitinib or structurally related TYK2 inhibitors, the target compound serves as an authentic marker of the undesired 5-substituted regioisomer formed during triazole cyclocondensation [1]. The BMS commercial process team identified regiocontrol as one of four key accomplishments in their route optimization, and having access to pure samples of both regioisomers (5-substituted impurity and 3-substituted product) enables process chemists to screen reaction conditions (solvent, temperature, catalyst, base) for maximum regioselectivity [2]. The compound can be used as a reference to establish HPLC purity assays that quantify the regioisomeric ratio, directly supporting Quality-by-Design (QbD) approaches to impurity control in generic API manufacturing [3].

Pharmacopeial Traceability and QC Release Testing for Deuterated API Manufacturing

The N-methyl substituent on the 1,2,4-triazole ring is recognized as a site of CYP-mediated oxidative demethylation, making its structural identity a critical quality attribute in deuterated drug manufacturing [1]. In QC laboratories supporting commercial production of deuterated APIs, this compound serves as a characterized impurity reference standard with traceability against pharmacopeial standards (USP or EP), as offered by certified vendors [2]. For isotopologue impurity control — a unique challenge in deuterated drug QC demonstrated by the validated LC-MS method developed for Deucravacitinib isotopologue determination — the non-deuterated methyl impurity standard provides a critical reference point for quantifying protiated impurities arising from incomplete deuteration or H/D exchange during synthesis or storage [3].

Structure-Activity Relationship (SAR) Studies on TYK2 JH2 Pseudokinase Domain Ligands

For medicinal chemistry teams exploring allosteric TYK2 inhibitors, the compound's 5-substituted regioisomeric identity provides a structurally defined comparator for SAR studies probing the optimal triazole substitution pattern [1]. The discovery of BMS-986165 involved late-stage optimization including a structure-guided design and water displacement strategy targeting the TYK2 pseudokinase (JH2) domain [2]. While the final drug incorporates a 3-substituted triazole, the 5-substituted regioisomer serves as a tool compound for evaluating whether the triazole nitrogen placement affects JH2 domain binding affinity or selectivity over other JAK family members. The patent literature demonstrates that structurally related triazole compounds exhibit IC50 values in the 11–17 nM range for TYK2-mediated IFN-γ inhibition in NK92 cellular assays, providing a quantitative framework for benchmarking new analogs [3].

Quote Request

Request a Quote for 5-(2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.